Thymopoietin II (33-36)

Beschreibung

Historical Context of Thymic Hormones and Immunoregulation

For a considerable period, the thymus was considered an enigmatic organ with no clear function. nih.gov It wasn't until the mid-20th century that its crucial role in the immune system began to be unraveled. researchgate.net The identification of thymic hormones, such as thymosin, thymopoietin (B12651440), and thymulin, marked a significant milestone, establishing the thymus as an endocrine gland with profound effects on immune cell development. nih.govakjournals.com These hormones are synthesized and secreted by the epithelial cells of the thymus and play a vital role in the selection and maturation of immune cells, particularly T cells. akjournals.comnih.gov This understanding shifted the perception of the thymus from a simple lymphoid organ to a critical immunoendocrine regulator. akjournals.com

Overview of the Parent Protein: Thymopoietin II (49-Amino Acid Polypeptide)

Thymopoietin II is a single-chain polypeptide composed of 49 amino acids with a molecular weight of 5562 daltons. nih.govnih.govwikigenes.org It was initially isolated from bovine thymus and its primary structure was fully sequenced. researchgate.net This hormone is known to induce the differentiation of T lymphocytes, a critical process for a functioning immune system. nih.govpnas.org Interestingly, a related polypeptide named splenin, found in the spleen, differs from thymopoietin by only a single amino acid at position 34. pnas.org This small change, however, results in different biological activities, with splenin inducing both T- and B-cell precursor differentiation. pnas.org Human thymopoietin has also been isolated and sequenced, revealing a 48-amino acid polypeptide that differs from its bovine counterpart at four positions. pnas.org

Table 1: Properties of Thymopoietin II

| Property | Value |

| Number of Amino Acids | 49 nih.govnih.govwikigenes.org |

| Molecular Weight | 5562 Daltons nih.govnih.govwikigenes.org |

| Source | Bovine and Human Thymus researchgate.netpnas.org |

| Primary Function | Induces T-cell differentiation nih.govpnas.org |

Definition and Significance of Thymopoietin II (33-36) within the Thymic Peptide Family

Research into the structure-activity relationship of thymopoietin revealed that its full biological activity was not dependent on the entire 49-amino acid sequence. A synthetic pentapeptide corresponding to residues 32-36, named thymopentin (B1683142) (TP-5), was found to reproduce the biological activities of the parent hormone. pnas.orgresearchgate.nettaylorandfrancis.com This fragment, with the amino acid sequence Arg-Lys-Asp-Val-Tyr, is considered the active site of thymopoietin. nih.govcapes.gov.brnih.gov

Within this active region, an even smaller fragment, Thymopoietin II (33-36), with the sequence Lys-Asp-Val-Tyr (KDVY), has been identified and studied. novoprolabs.com While thymopentin (residues 32-36) is well-established as the core active fragment, the study of smaller fragments like Thymopoietin II (33-36) helps to further delineate the minimal structural requirements for biological activity. Research has also explored even shorter fragments, such as Thymopoietin II (32-34), also known as Thymotrinan, which has demonstrated immunomodulatory properties. chemicalbook.comcpcscientific.com The significance of these fragments lies in their potential to act as more targeted and specific immunomodulatory agents, offering a more refined approach to understanding and potentially influencing immune responses.

Table 2: Key Biologically Active Fragments of Thymopoietin II

| Fragment Name | Amino Acid Sequence | Residue Position | Key Findings |

| Thymopentin (TP-5) | Arg-Lys-Asp-Val-Tyr | 32-36 | Reproduces the biological activity of Thymopoietin II. pnas.orgresearchgate.nettaylorandfrancis.com |

| Thymopoietin II (33-36) | Lys-Asp-Val-Tyr | 33-36 | A smaller active fragment within the core active site. novoprolabs.com |

| Thymotrinan (TP-3) | Arg-Lys-Asp | 32-34 | Exhibits immunoregulatory properties. chemicalbook.comcpcscientific.com |

Eigenschaften

Molekularformel |

C24H37N5O8 |

|---|---|

Molekulargewicht |

523.6 g/mol |

IUPAC-Name |

4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37) |

InChI-Schlüssel |

NOUIAHOPEGZYFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Molecular Identity and Structure Activity Relationships of Thymopoietin Ii Fragments

Amino Acid Sequence and Nomenclature of Thymopoietin (B12651440) II (33-36)

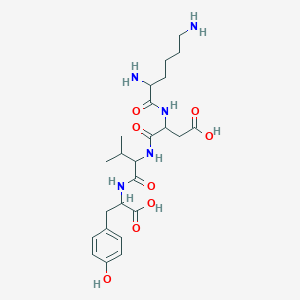

Thymopoietin II (33-36) is a tetrapeptide, a short chain of four amino acid residues, derived from the larger Thymopoietin II protein.

The primary structure of this tetrapeptide is composed of the amino acid sequence Lysine-Aspartic Acid-Valine-Tyrosine. This is often represented by the one-letter codes KDVY. The "H-" at the beginning and "-OH" at the end signify the free amino group and free carboxyl group at the N-terminus and C-terminus of the peptide, respectively.

Bovine Thymopoietin II is a 49-amino acid polypeptide. nih.govnih.gov The fragment designated as Thymopoietin II (33-36) corresponds to the amino acids at positions 33 through 36 of this full-length protein.

Table 1: Position of KDVY within Bovine Thymopoietin II

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 32 | Arg | R |

| 33 | Lys | K |

| 34 | Asp | D |

| 35 | Val | V |

| 36 | Tyr | Y |

| 37 | Val | V |

This table illustrates the location of the KDVY tetrapeptide within the broader sequence of Thymopoietin II.

Comparative Analysis with Thymopentin (B1683142) (Thymopoietin II (32-36))

A closely related and more extensively studied fragment is Thymopentin, which encompasses residues 32-36 of Thymopoietin II.

Thymopentin, also known as TP-5, is a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Aspartic Acid-Valine-Tyrosine (RKDVY). aip.orgdrugcentral.org This sequence corresponds to positions 32-36 of the native thymopoietin hormone. plos.org

Research has demonstrated that Thymopentin exhibits the full biological activity of the natural thymopoietin hormone. drugcentral.org This has led to its identification as a primary active site of Thymopoietin II. Its ability to mimic the immunomodulatory functions of the full-length protein has made it a subject of significant scientific investigation.

Structure-Activity Relationship (SAR) of Thymopoietin II-Derived Peptides

The biological activity of Thymopoietin II and its fragments is intrinsically linked to their amino acid sequence and structure. Studies involving synthetic analogs have provided insights into the specific roles of individual amino acids.

For instance, a study on a tetradecapeptide corresponding to amino acids 32 to 45 of Thymopoietin II and its analogs revealed that the replacement of the valine residue at position 37 with other amino acids significantly impacted its activity. nih.gov Analogs where Valine at position 37 was replaced by Leucine or Phenylalanine showed potent activity, even more so than the parent peptide fragment. nih.gov Conversely, replacing the same Valine with Proline, beta-Alanine, or sarcosine resulted in a loss of effect. nih.gov An analog with Glycine at this position exhibited reduced activity compared to the original fragment. nih.gov

These findings underscore the importance of the amino acid at position 37 for the biological function of this particular longer fragment. While this study does not directly analyze the KDVY tetrapeptide, it highlights the sensitivity of Thymopoietin-derived peptides to single amino acid substitutions, a key concept in structure-activity relationship studies. The tertiary structure of the full Thymopoietin protein is also considered important for the optimal configuration of its active site to achieve full biological activity. nih.gov

Table 2: Summary of Key Thymopoietin II Fragments

| Peptide Name | Sequence (One-Letter Code) | Residues | Key Characteristics |

| Thymopoietin II (33-36) | KDVY | 33-36 | A tetrapeptide fragment of Thymopoietin II. |

| Thymopentin (TP-5) | RKDVY | 32-36 | A pentapeptide identified as a primary active site of Thymopoietin II, exhibiting the full biological activity of the native hormone. drugcentral.org |

Minimal Active Sequences and Essential Residues

The biological activity of Thymopoietin II, a 49-amino acid polypeptide hormone from the thymus, has been localized to a much shorter sequence of amino acids. imrpress.com Research has identified the pentapeptide Arg-Lys-Asp-Val-Tyr, corresponding to residues 32-36 of the parent hormone, as a key active fragment. This synthetic pentapeptide, also known as Thymopentin (TP5), has been shown to possess biological activities characteristic of the full thymopoietin molecule, including the induction of T-cell differentiation. mdpi.comnih.gov

Further structure-activity relationship studies have been conducted to determine the minimal sequence required for activity and to identify the essential amino acid residues within this fragment. These investigations have revealed that the tripeptide Arg-Lys-Asp, corresponding to residues 32-34 of Thymopoietin II, is the shortest fragment that retains immunoregulatory properties both in laboratory studies and in living organisms. cpcscientific.com

Within the active pentapeptide sequence (Arg-Lys-Asp-Val-Tyr), specific residues are critical for its biological function. Studies involving the synthesis of numerous analogs with single amino acid substitutions have demonstrated an absolute requirement for Arginine (Arg) at position 32 and Aspartic Acid (Asp) at position 34 to maintain biological activity. In contrast, a number of substitutions are tolerated at positions 33 (Lysine), 35 (Valine), and 36 (Tyrosine) without completely abolishing its effects.

| Position in Thymopoietin II | Amino Acid | Essentiality for Activity |

| 32 | Arginine (Arg) | Absolutely Required |

| 33 | Lysine (Lys) | Tolerates Substitution |

| 34 | Aspartic Acid (Asp) | Absolutely Required |

| 35 | Valine (Val) | Tolerates Substitution |

| 36 | Tyrosine (Tyr) | Tolerates Substitution |

Role of Adjacent Regions in Receptor Binding and Potency Modulation

While the 32-36 amino acid sequence contains the core components for the biological activity of Thymopoietin II, the regions flanking this pentapeptide play a significant role in modulating its potency and likely its interaction with cellular receptors. Evidence for this comes from studies comparing the activity of synthetic fragments to that of the intact 49-amino acid hormone.

Synthetic Peptide Synthesis Methodologies and Purity Assessment

The production of thymopoietin fragments for research and therapeutic development relies on chemical peptide synthesis. The Merrifield solid-phase peptide synthesis (SPPS) technique is a widely used methodology for this purpose. nih.govnih.gov This approach involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

For the synthesis of the thymopoietin pentapeptide fragment (residues 32-36), an automated solid-phase synthesizer can be utilized. researchgate.net In a typical synthesis, the C-terminal amino acid, Tyrosine (Tyr), is first attached to the solid support resin. Subsequently, the amino acids Valine (Val), Aspartic Acid (Asp), Lysine (Lys), and Arginine (Arg) are sequentially coupled after the removal of a temporary protecting group from the N-terminus of the preceding residue. A variety of protecting groups can be employed for the α-amino groups of the amino acids during synthesis, such as the Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) group. researchgate.net

Following the completion of the synthesis, the peptide is cleaved from the resin and deprotected. The crude synthetic peptide then undergoes a rigorous purification process to remove impurities such as truncated or deletion sequences, and byproducts from the synthesis and cleavage steps.

Immunological Modulatory Roles and Biological Activities of Thymopoietin Ii Fragments

Regulation of T Lymphocyte Development and Differentiation

The primary and most well-documented role of the Thymopoietin (B12651440) II (32-36) fragment is its significant influence on the maturation, differentiation, and function of T-lymphocytes. It mimics the action of the endogenous thymic hormone, promoting the development of a robust and functional T-cell repertoire. patsnap.compatsnap.com

The thymus provides the essential microenvironment for the maturation of T-cell precursors, known as prothymocytes, into functional thymocytes. frontiersin.org Thymopoietin is a key hormonal signal in this process, and its active site fragment (32-36) has been shown to be a potent inducer of this differentiation pathway.

Research demonstrates that thymopoietin specifically induces the differentiation of bone marrow-derived T-cell precursors. mdpi.com In vitro studies have confirmed that thymopoietin induces prothymocytes to acquire the distinct antigenic and functional characteristics of thymocytes. This includes the expression of key T-cell surface markers and the ability to respond to mitogenic stimuli, a hallmark of maturing T-cells. frontiersin.org The action of thymopoietin and its active fragment is highly specific to the T-cell lineage, as it does not induce differentiation in B-cells or other hematopoietic stem cells. frontiersin.org

In vitro studies have been instrumental in defining the specific effects of the Thymopoietin II (32-36) fragment on T-cell development. By mimicking the thymic environment, this peptide has been shown to enhance the generation and differentiation of T-cells from progenitor populations. nih.gov

In one study, hematopoietic progenitor cells (HPCs) derived from human embryonic stem cells were cultured with the thymopentin (B1683142) peptide. nih.gov The results showed that this treatment enhanced the differentiation of HPCs into the T-cell lineage. The resulting cells expressed T-cell-specific genes and surface markers, including CD3, CD4, and CD8. nih.gov Furthermore, these differentiated cells were functionally active, producing cytokines such as IFN-γ, IL-2, and TNF-α upon stimulation. nih.gov This demonstrates that the peptide not only induces the T-cell phenotype but also promotes the development of functional T-lymphocytes. nih.gov

| Parameter | Observation with Thymopentin Treatment | Reference |

|---|---|---|

| Lineage Differentiation | Enhances differentiation of hematopoietic progenitors toward the T-cell lineage. | nih.gov |

| Gene Expression | Induces expression of T-cell-related genes (e.g., IKAROS, TCRγ, TCRβ). | nih.gov |

| Surface Marker Expression | Promotes expression of T-cell surface markers (e.g., CD3, CD4, CD8, CD27, TCRγδ). | nih.gov |

| Cell Functionality | Differentiated cells are capable of producing cytokines (IFN-γ, IL-2, TNF-α) upon stimulation. | nih.gov |

T helper (Th) cells are critical for orchestrating the adaptive immune response by activating other immune cells. beckman.com The Thymopoietin II (32-36) fragment appears to modulate the function and balance of T-cell subpopulations, including T helper cells. Its mechanism involves influencing cytokine production, which is central to directing the type of immune response. patsnap.compatsnap.com

Thymopentin has been shown to enhance the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). patsnap.com These cytokines are vital for robust immune defense; IL-2 is a primary growth factor for T-cells, and IFN-γ is crucial for activating macrophages and cell-mediated immunity, a process driven by Th1 cells. patsnap.combeckman.com In animal models, shorter fragments of thymopoietin (TP3 and TP4) were found to increase the ratio of Thy1+ cells, while thymopentin (TP5) was observed to decrease the ratio of Lyt1+ cells, a marker historically associated with T helper cells. nih.gov This suggests a complex, potentially fragment-specific, modulatory effect on T-cell subset distribution. nih.gov

Suppressor T cells, now more commonly known as regulatory T cells (Tregs), are essential for maintaining immune homeostasis and preventing autoimmunity. nih.govfrontiersin.org These cells primarily develop in the thymus, a process that requires specific signaling cues, including strong T-cell receptor (TCR) engagement and cytokine signals. nih.govnih.gov

While thymic hormones are broadly involved in T-cell maturation, the direct role of the Thymopoietin II (33-36) fragment in the specific development and differentiation of the Treg lineage is not extensively detailed in available research. The development of Tregs is understood to be a multi-step process involving the upregulation of markers like CD25 and the master transcription factor FOXP3, which is heavily dependent on self-antigen presentation and cytokine signaling within the thymic microenvironment. nih.govfrontiersin.org The precise contribution of thymopoietin fragments to this specific differentiation pathway requires further investigation.

A key therapeutic application of thymopoietin fragments is their ability to act as immunomodulatory agents, particularly in conditions of immunosuppression. nih.gov The synthetic pentapeptide thymopentin has been shown to help restore immunocompetence in subjects with weakened immune systems. nih.gov

In experimental models, thymopoietin fragments have demonstrated the ability to counteract the effects of immunosuppressive treatments. For instance, in mice treated with cyclophosphamide (B585), a chemotherapy agent that suppresses the immune system, thymopentin was able to partly restore immune function and reduce the number of tumor metastases. nih.gov This restorative capacity is linked to its primary function of promoting T-cell maturation and enhancing the activity of mature T-cells, thereby replenishing the pool of functional lymphocytes and bolstering the body's ability to mount an effective immune response. patsnap.compatsnap.comnih.gov

Effects on Other Lymphoid and Myeloid Lineages

The biological activity of thymopoietin and its active fragment (32-36) is characterized by a high degree of specificity for the T-lymphocyte lineage. This specificity is a critical aspect of its function, ensuring targeted action within the complex process of hematopoiesis.

Studies have consistently shown that while thymopoietin induces the differentiation of T-cell precursors, it does not have the same effect on other cell lines. frontiersin.org Specifically, it does not induce the differentiation of B-lymphocytes. patsnap.com This specificity distinguishes it from other substances that may induce differentiation across both T-cell and B-cell lineages. patsnap.com

Regarding the myeloid lineage, which includes granulocytes and monocytes, the primary role of thymopoietin fragments remains centered on T-cell development. wikipedia.org While the earliest T-cell progenitors in the thymus may retain some myeloid potential, the signals provided by thymopoietin are directed at committing these progenitors to the T-cell fate. nih.govnih.gov Research involving the differentiation of human embryonic stem cells showed that while the initial progenitor population had the potential to form myeloid, erythroid, and lymphoid cells, the addition of thymopentin specifically enhanced the T-cell differentiation pathway. nih.gov

| Cell Lineage | Effect of Thymopoietin II (32-36) | Reference |

|---|---|---|

| T-Lymphoid | Induces and enhances maturation and differentiation. | patsnap.comfrontiersin.orgnih.gov |

| B-Lymphoid | No inductive effect on differentiation. | patsnap.comfrontiersin.org |

| Myeloid | Does not directly induce differentiation; directs multipotent progenitors toward T-cell fate. | nih.gov |

| Erythroid | No direct inductive effect observed. | frontiersin.orgnih.gov |

Cytokine Production and Immunoregulatory Factor Modulation

The immunomodulatory effects of Thymopoietin II fragments are closely linked to their ability to influence the production and release of key cytokines, which are signaling proteins that orchestrate immune responses.

Research has demonstrated that thymic preparations can stimulate the release of pro-inflammatory and immunoregulatory cytokines, including Tumor Necrosis Factor (TNF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov TNF is a multifunctional cytokine involved in systemic inflammation and the activation of various immune cells. frontiersin.org GM-CSF is a hematopoietic growth factor that promotes the production of granulocytes and macrophages from bone marrow progenitors and also activates mature myeloid cells. frontiersin.orgdovepress.com The release of these cytokines can be induced in co-cultures of macrophages and lymphocytes, suggesting that thymic peptides foster a cellular crosstalk that amplifies the immune response. nih.gov Notably, T-cells that produce GM-CSF are often polyfunctional, co-expressing TNF-α and IFN-γ, highlighting a coordinated enhancement of effector immune functions. clinexprheumatol.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Thymopoietin II (33-36) | - |

| Thymopoietin | - |

| Thymopentin | TP-5 |

| Thysplenin | - |

| Granulocyte-Macrophage Colony-Stimulating Factor | GM-CSF |

| Granulocyte Colony-Stimulating Factor | G-CSF |

| Thymomodulin | TMD |

| Human Leukocyte Antigen-DR | HLA-DR |

| Interferon-gamma | IFN-γ |

| Tumor Necrosis Factor | TNF |

| Interleukin-6 | IL-6 |

| Perforin | - |

Upregulation of Interleukin-2 (IL-2) Production

In studies involving aged mice (>120 weeks old), in vitro treatment of splenocytes with TP-5 led to a marked enhancement of IL-2 production following mitogenic stimulation. nih.gov This contrasts with splenocytes from young and adult mice, where TP-5 showed no significant effect on IL-2 secretion in vitro, suggesting a restorative or immunonormalizing role in the context of age-related immune decline. nih.gov However, when administered in vivo via subcutaneous injection, TP-5 was able to induce high levels of IL-2 production by splenocytes across all age groups. nih.gov

Clinical investigations in immunocompromised elderly human subjects have corroborated these findings. Treatment with thymopentin was found to increase IL-2 production and the expression of IL-2 receptors on PHA-activated T-cells. nih.gov Further research on lymphocytes from patients with preleukemic disorders, which exhibit depressed mitogenic responsiveness, showed that while not fully restoring normal function, the addition of TP-5 and IL-2 markedly increased lymphocyte cloning efficiency and responsiveness. nih.gov Additionally, T-cells differentiated from human embryonic stem cells in an in vitro system that included thymopentin were functionally competent, producing cytokines such as IL-2 and IFN-γ upon stimulation. nih.gov These findings collectively indicate that TP-5 can upregulate IL-2 synthesis and enhance T-cell responsiveness, especially in immunocompromised or aged individuals. nih.govnih.gov

| Mouse Age Group | Cytokine | Effect of TP-5 Treatment | Reference |

|---|---|---|---|

| Aged (>120 weeks) | Interleukin-2 (IL-2) | Enhanced Production | nih.gov |

| Aged (>120 weeks) | Interferon-gamma (IFN-γ) | Enhanced Production | nih.gov |

| Aged (>120 weeks) | Tumor Necrosis Factor-alpha (TNF-α) | Enhanced Production | nih.gov |

| Aged (>120 weeks) | Interleukin-4 (IL-4) | Reduced Secretion | nih.gov |

| Young & Adult | IL-2, IFN-γ, TNF-α, IL-4 | No significant effect | nih.gov |

Influence on Interleukin-22 (IL-22) and Related Signaling Pathways

Recent research has uncovered a critical role for thymopentin in modulating the production of Interleukin-22 (IL-22), a cytokine vital for mucosal host defense, tissue repair, and maintenance of barrier integrity. thno.org In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with TP-5 was shown to exert a protective effect by triggering the production of IL-22 in both innate and adaptive lymphocytes. thno.org

The administration of TP-5 in this model led to a substantial increase in IL-22 mRNA and protein levels in the colon and blood. thno.org This elevation of IL-22 was linked to the restoration of goblet cells, increased Mucin-2 expression, and a normalization of the gut microbiome composition. thno.org The therapeutic effect of TP-5 was completely abrogated when IL-22 was neutralized with an anti-IL-22 antibody, confirming that IL-22 is the key mediator of TP-5's protective action in this context. thno.org

Mechanistically, TP-5 was found to significantly increase the expression of the retinoic acid receptor-related orphan receptor γ (RORγt), a master transcription factor for IL-22. thno.org The use of a RORγt inhibitor blocked the TP-5-induced upregulation of IL-22, indicating that TP-5 stimulates IL-22 production through the RORγt signaling pathway. thno.org This effect was observed in both T cells and group 3 innate lymphoid cells (ILC3s), demonstrating a broad impact on IL-22-producing lymphocytes. thno.org

| Parameter | Cell/Tissue Type | Effect of TP-5 Treatment | Signaling Pathway Implication | Reference |

|---|---|---|---|---|

| IL-22 mRNA | Colon Tissue | Significant Increase | Upregulation of IL-22 production | thno.org |

| IL-22 Protein | Colon & Blood | Substantial Increase | Systemic and local increase in IL-22 | thno.org |

| RORγt Expression | Lymphocytes | Significant Increase | Activation of the RORγt/IL-22 pathway | thno.org |

| IL-22 Production | Splenocytes (in vitro) | Significant Increase | Direct stimulation of lymphocytes | thno.org |

| Protective Effect on Colitis | Whole Animal | Abolished by anti-IL-22 Ab | IL-22 is the primary mediator of TP-5 effect | thno.org |

In Vitro and In Vivo Experimental Observations

Observations in Isolated Human and Murine Lymphocytes

In vitro studies using isolated lymphocytes from both human and murine sources have been instrumental in elucidating the direct effects of thymopentin on immune cells. In cultures of peripheral blood lymphocytes from healthy human donors, TP-5 was investigated for its influence on phytohemagglutinin (PHA)-induced IL-2 production. nih.gov In separate studies with lymphocytes from elderly humans, in vitro application of thymopentin enhanced the blastogenic response to PHA, an effect not seen in cells from younger adults, further highlighting its immunopotentiating activity in the context of immunosenescence. nih.gov

Experiments with murine splenocytes have shown that TP-5's effects can be age-dependent. In vitro, it enhanced the production of IL-2, IFN-γ, and TNF-α while reducing IL-4 secretion in cells from aged mice, but had no significant effect on splenocytes from younger mice. nih.gov In the MRL/lpr mouse model of systemic lupus erythematosus (SLE), ex vivo analysis of lymphocytes from TP-5-treated animals revealed a significant amelioration of the defective Concanavalin A-induced lymphoproliferative response. nih.gov This was accompanied by a modulation of cytokine release, including an increased secretion of IFN-γ upon polyclonal stimulation. nih.gov

Studies in Athymic and Immunosuppressed Animal Models

The effects of thymopentin have been extensively studied in animal models characterized by absent or compromised immune systems. In congenitally athymic (nu/nu) mice, which lack a functional thymus and are profoundly T-cell deficient, treatment with TP-5 was examined to assess its ability to promote extrathymic T-cell differentiation. nih.govrupress.orgnih.gov Studies analyzed the splenic T-cell populations in TP-5-treated nude mice, evaluating the expression of various T-cell surface markers. nih.govrupress.org While short-term, intensive treatment with TP-5 did not restore full functional T-cell activity, it did influence certain immune parameters. nih.gov

In models of immunosuppression, TP-5 has shown significant immunomodulatory and protective effects. nih.gov For instance, in MRL/lpr mice, which spontaneously develop an SLE-like syndrome, long-term prophylactic treatment with TP-5 prolonged lifespan in a dose-dependent manner. nih.gov This clinical improvement was associated with profound modifications of the immune system, including amelioration of the defective lymphoproliferative response and a shift in cytokine production profiles. nih.gov In other studies where animals were rendered immunodeficient before a septic challenge, TP-5 treatment improved survival rates. nih.gov Furthermore, in tumor-bearing mice, which often exhibit an immunosuppressed state, TP-5 is used as an immune stimulant to activate anti-tumor responses. nih.gov These studies collectively demonstrate that TP-5 can act as an immunonormalizing agent in various states of immune deficiency and dysregulation. nih.govnih.gov

Impact on Immune Cell Proliferation and Functional Responses

A primary function of thymopentin is its ability to promote the proliferation and enhance the functional responses of immune cells, particularly T-lymphocytes. patsnap.comacs.org This activity is foundational to its role as an immunomodulator.

Studies on lymphocytes from patients with preleukemic disorders, which have a significantly depressed proliferative capacity, demonstrated that TP-5 could markedly increase both cloning efficiency and mitogenic responsiveness in vitro. nih.gov This suggests that TP-5 can partially compensate for functional defects in these cells. nih.gov The proliferation-enhancing effect is a consistently reported mechanism of action for thymopentin. patsnap.compatsnap.com

Beyond simply inducing proliferation, TP-5 also modulates the functional capacity of mature T-cells. acs.orgnih.gov T-cells that are differentiated in the presence of thymopentin are functionally competent, capable of producing key cytokines like IL-2 and IFN-γ when stimulated. nih.gov In murine models, TP-5 treatment has been shown to improve defective lymphoproliferative responses and shift cytokine profiles towards a Th1-type response, which is crucial for cell-mediated immunity. nih.govnih.gov This demonstrates that thymopentin not only increases the number of immune cells but also directs their functional activity, acting as a comprehensive immunonormalizing agent. nih.gov

| Cell Source / Model | Assay / Measurement | Observed Effect of TP-5 | Reference |

|---|---|---|---|

| Human Lymphocytes (Preleukemia) | Whole blood T lymphocyte colony formation | Markedly increased cloning efficiency | nih.gov |

| Human Lymphocytes (Preleukemia) | 3H-Thymidine incorporation | Increased mitogenic responsiveness | nih.gov |

| Human Lymphocytes (Elderly) | Blastogenesis by PHA | Enhanced blastogenesis | nih.gov |

| Murine Lymphocytes (MRL/lpr mice) | Concanavalin A-induced proliferation | Amelioration of defective response | nih.gov |

| Human Embryonic Stem Cell-derived T-cells | Generation of T-cell lineage | Enhanced differentiation and functional maturation | nih.gov |

Cellular and Molecular Mechanisms of Action

Receptor Interactions and Binding Affinities

The biological activity of Thymopoietin (B12651440) II (33-36), also known as thymopentin (B1683142), is initiated through specific interactions with cell surface receptors, leading to the modulation of T-cell function.

Direct Binding to Antigen-Presenting Cells via Major Histocompatibility Complex (MHC) Class II

Thymopentin exerts part of its immunomodulatory effects through direct interaction with antigen-presenting cells (APCs). Research has demonstrated that thymopentin directly binds to Major Histocompatibility Complex (MHC) class II molecules on the surface of these cells. By binding to MHC class II, thymopentin becomes an integral part of the complex that is presented to T-helper cells, influencing the initial stages of T-cell activation and immune response orchestration.

T-Cell Receptor (TCR) Affinity Modulation

The binding of a T-cell receptor (TCR) to a peptide-MHC complex is a critical event that determines the fate of the T-cell, including its activation, proliferation, or anergy. The affinity of this interaction is a key determinant of the immunological outcome. By binding to the MHC class II molecule, thymopentin inherently modulates the nature of the complex presented to the TCR. This interaction influences the avidity and signaling strength between the APC and the T-cell, thereby modulating the T-cell's response. The interaction of thymopoietin with peripheral T-cell populations has been shown to enhance the proliferative response to allogeneic stimulation, an effect that is contingent upon TCR engagement nih.govoup.com.

Identification of Specific Receptor Binding Regions (e.g., 32-36 and 38-45)

The full 49-amino-acid polypeptide of thymopoietin possesses distinct regions responsible for its biological activity and receptor binding. The pentapeptide Arg-Lys-Asp-Val-Tyr, corresponding to residues 32-36, is widely recognized as the primary active site of the hormone nih.gov. This fragment, known as thymopentin or TP-5, is capable of reproducing the biological activities of the full-length molecule nih.gov.

Further studies have revealed a more complex binding mechanism involving an additional region. An octapeptide corresponding to residues 38-45 has been shown to play a cooperative role in receptor binding. While thymopentin (32-36) alone is biologically active, the presence of the 38-45 fragment is required for it to achieve full competitive binding against native thymopoietin in radioreceptor assays researchgate.net. This suggests that thymopoietin binds to its T-cell receptor via two distinct, cooperative regions to elicit its full effect researchgate.net.

| Binding Region | Amino Acid Sequence | Role in Receptor Binding |

|---|---|---|

| 32-36 (Thymopentin) | Arg-Lys-Asp-Val-Tyr | Represents the primary active site of thymopoietin, capable of inducing biological effects independently nih.gov. |

| 38-45 | Not specified in sources | Acts cooperatively with the 32-36 region to achieve full-affinity binding to the T-cell receptor researchgate.net. |

Intracellular Signaling Cascades

Following receptor engagement, Thymopoietin II (33-36) triggers specific downstream signaling pathways within the target T-cell, leading to the modulation of cellular function and gene expression.

Induction of Intracellular Cyclic GMP Levels

A key signaling event following the interaction of thymopoietin and thymopentin with peripheral T-lymphocytes is the rapid and transient elevation of intracellular cyclic guanosine monophosphate (cGMP) levels nih.govoup.comnih.gov. This increase in the second messenger cGMP is a distinct feature of the immuno-regulatory action of thymopentin on mature, peripheral T-cells nih.gov. Studies have shown that this rise in cGMP can be detected within minutes of exposure to thymopoietin and is associated with the enhancement of T-cell responses to allogeneic stimulation nih.govoup.com. This is in contrast to the cyclic AMP (cAMP) elevations that are induced in precursor T-cells to trigger differentiation nih.gov.

Influence on mRNA Expression and Gene Regulation (e.g., IL-2, IL-22)

Thymopentin significantly influences the genetic expression profile of T-cells, particularly affecting the production of key cytokines involved in immune regulation.

Interleukin-2 (IL-2): Treatment with thymopentin has been demonstrated to increase the production of IL-2 as well as the expression of its receptor (IL-2R) on activated T-cells nih.gov. This effect is crucial as IL-2 is a primary cytokine responsible for T-cell proliferation and the amplification of the immune response.

Interleukin-22 (IL-22): In vitro studies have shown that thymopentin treatment of splenocytes leads to a significant increase in the expression of IL-22 mRNA thno.org. This results in a higher percentage of IL-22-producing CD4+ T-cells thno.org. IL-22 is a cytokine known for its role in mucosal immunity and tissue repair, indicating another dimension of thymopentin's regulatory function.

| Gene Product | Effect of Thymopentin (33-36) | Reference |

|---|---|---|

| Interleukin-2 (IL-2) | Increased production | nih.gov |

| IL-2 Receptor | Increased expression | nih.gov |

| Interleukin-22 (IL-22) mRNA | Increased expression | thno.org |

Influence on Cell Fate and Differentiation Pathways

Thymopoietin II (33-36), as part of the larger synthetic pentapeptide Thymopentin (TP-5), plays a crucial role in the maturation and differentiation of T-cells, the central orchestrators of the adaptive immune response patsnap.compatsnap.com. The development of these cells, or thymocytes, within the thymus is a complex process that determines their ultimate function and fate. Thymopentin mimics the action of the natural thymic hormone thymopoietin, stimulating the differentiation of precursor T-cells into mature, functional lymphocytes nih.govtaylorandfrancis.com. This process is critical for establishing a competent and diverse T-cell repertoire, capable of defending against a vast array of pathogens patsnap.com. By influencing the developmental trajectory of thymocytes, the peptide is a key determinant of immune cell fate.

Modulation of Programmed Cell Death (PCD) in Thymocytes

The maturation of thymocytes is intrinsically linked to programmed cell death (PCD), a mechanism essential for eliminating self-reactive T-cells and preventing autoimmunity nih.gov. The vast majority of developing thymocytes are culled during this selection process through apoptosis nih.gov. Thymopentin's role in promoting the successful differentiation of precursor T-cells means it actively participates in this life-or-death selection process patsnap.comnih.gov.

While direct studies on Thymopoietin II (33-36) and specific apoptotic pathways in thymocytes are limited, its established function in T-cell maturation places it as a key modulator of the outcomes of these selection events. The process, known as activation-induced cell death (AICD), is a critical component of both central tolerance in the thymus and peripheral homeostasis nanoteintech.comresearchgate.net. By facilitating the maturation of viable T-cell candidates, Thymopentin ensures that only thymocytes with correctly configured T-cell receptors survive, thereby influencing the landscape of PCD within the thymus.

Regulation of Lymphoid Cell Homeostasis

Lymphoid cell homeostasis refers to the maintenance of a stable number and proportion of lymphocytes in the body, which is vital for a balanced and effective immune system nih.gov. Thymopentin, containing the active Thymopoietin II (33-36) sequence, acts as an immunonormalizing agent, helping to restore balance in the immune system patsnap.comnih.gov. It contributes to homeostasis by enhancing the function of mature T-cells and modulating the production of cytokines, which are key signaling molecules in the immune system patsnap.com.

One of the specific mechanisms by which Thymopentin regulates lymphoid homeostasis is through its effect on the Interleukin-2 (IL-2) pathway. IL-2 and its receptor are fundamental for the proliferation and activation of T-cells. Research in elderly subjects with compromised immune function has shown that treatment with Thymopentin can increase both IL-2 production and the expression of IL-2 receptors on T-lymphocytes nih.gov. This enhancement of T-cell responsiveness to IL-2 is a crucial mechanism for maintaining a robust and well-regulated T-cell population, thereby ensuring proper lymphoid homeostasis nih.gov.

The table below summarizes findings from a study investigating the effects of Thymopentin on T-cell function, illustrating its role in lymphoid regulation.

| Parameter Assessed | Observation After Thymopentin Treatment | Implication for Lymphoid Homeostasis |

| IL-2 Production | Increased | Enhances T-cell proliferation and activation |

| IL-2 Receptor Expression | Increased percentage of Tac-positive cells | Boosts T-cell sensitivity to growth signals |

| PHA-Responding Lymphocytes | Increased precursor frequency in some subjects | Suggests an expansion of the responsive T-cell pool |

| Blastogenesis by PHA | Enhanced in lymphocytes from elderly subjects | Indicates restored T-cell proliferative capacity |

This table is based on data from a study on the immunopotentiating activity of Thymopentin in aging humans nih.gov.

Interactions with the Neuroendocrine System

Cross-Talk with Pituitary Gland Hormone Secretion

Thymopoietin (B12651440) and its pentapeptide fragment, thymopentin (B1683142), demonstrate a specific and targeted interaction with the pituitary gland, a central regulator of the endocrine system. Research has shown that these thymic peptides can directly stimulate certain pituitary cells to enhance the secretion of specific hormones. This interaction highlights a significant communication pathway between the thymus and the hypothalamic-pituitary axis.

In-vitro studies using rat pituitary cells have demonstrated that both thymopoietin and thymopentin can increase the levels of Adrenocorticotropic hormone (ACTH), β-endorphin, and β-lipotropin. nih.govtaylorandfrancis.com This effect is both time- and dose-dependent, occurring at physiological concentrations ranging from 10⁻¹² to 10⁻⁸ mol/l. nih.gov The specificity of this action is noteworthy; the peptides did not cause any change in the levels of other major pituitary hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Growth Hormone (GH), Thyroid-Stimulating Hormone (TSH), and Prolactin (PRL). nih.gov This selective stimulation suggests a precise mechanism of action on a specific subset of pituitary cells, likely the pro-opiomelanocortin (POMC) producing cells, from which ACTH, β-endorphin, and β-lipotropin are derived.

The stimulation of ACTH release indicates an influence on the hypothalamic-pituitary-adrenal (HPA) axis, a critical component of the body's stress response. researchgate.net By modulating the release of ACTH and the endogenous opioid β-endorphin, thymic peptides can influence inflammatory responses and pain perception, demonstrating a clear link between the immune system's status and the body's central stress and pain regulatory pathways. nih.gov

| Hormone | Effect of Thymopoietin/Thymopentin | Affected Axis/System | Reference |

|---|---|---|---|

| Adrenocorticotropic hormone (ACTH) | Enhanced Secretion | Hypothalamic-Pituitary-Adrenal (HPA) Axis | nih.gov |

| β-endorphin | Enhanced Secretion | Pain Perception/Stress Response | nih.gov |

| β-lipotropin | Enhanced Secretion | Pain Perception/Stress Response | nih.gov |

| Luteinizing Hormone (LH) | No Change | Hypothalamic-Pituitary-Gonadal (HPG) Axis | nih.gov |

| Follicle-Stimulating Hormone (FSH) | No Change | Hypothalamic-Pituitary-Gonadal (HPG) Axis | nih.gov |

| Growth Hormone (GH) | No Change | Growth Regulation | nih.gov |

| Thyroid-Stimulating Hormone (TSH) | No Change | Hypothalamic-Pituitary-Thyroid (HPT) Axis | nih.gov |

| Prolactin (PRL) | No Change | Lactation/Metabolism | nih.gov |

Influence on Neurotransmitters and Neural Signaling Pathways (e.g., Acetylcholine (B1216132) Receptor Interactions by the parent protein)

The parent protein, thymopoietin, exhibits a remarkable interaction with the nervous system at the molecular level, specifically by binding to the nicotinic acetylcholine receptor (nAChR). taylorandfrancis.comnih.gov This receptor is a crucial component of the peripheral and central nervous systems, mediating fast synaptic transmission. wikipedia.org The ability of a thymic hormone to interact with a key neurotransmitter receptor underscores the deep integration of the immune and nervous systems.

Studies have revealed that thymopoietin binds with high affinity to the acetylcholine binding site of the nAChR from the electric organ of Torpedo californica. nih.govpnas.orgnih.gov This binding is competitive with α-bungarotoxin, a classic antagonist of the nAChR, indicating that thymopoietin occupies the same or an overlapping site on the receptor. nih.govnih.gov

This molecular interaction has significant functional consequences. Thymopoietin has been shown to potently inhibit the binding of radiolabeled α-bungarotoxin to neonatal muscle cells and to block carbachol-stimulated sodium ion (Na⁺) uptake, a key function of nAChR activation. nih.gov Furthermore, long-term exposure of cultured neonatal muscle cells to nicotinic agonists like nicotine or carbachol leads to detrimental morphological changes, including a decrease in myotube length and branching. nih.gov Thymopoietin, at nanomolar concentrations, can prevent these agonist-induced changes, suggesting a modulatory or protective role at the neuromuscular junction. nih.gov This interaction with the cholinergic system provides a potential mechanism through which the thymus can influence neuromuscular transmission and development. nih.govnih.gov

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Binding Affinity (Ka) | Approximately 2.5 x 10⁹ M⁻¹ to Torpedo californica nAChR | Demonstrates a strong and specific interaction with the receptor. | nih.govpnas.org |

| Binding Site | Competes with α-bungarotoxin for the acetylcholine binding region | Indicates direct interaction at the neurotransmitter binding site. | nih.govnih.gov |

| Functional Effect (Ion Channel) | Blocks carbachol-stimulated ²²Na⁺ uptake in muscle cells | Shows inhibition of receptor function upon activation by an agonist. | nih.gov |

| Functional Effect (Cell Morphology) | Prevents nicotine- and carbachol-induced decline in myotube branching and length | Suggests a role in modulating long-term receptor activity and muscle cell integrity. | nih.gov |

Thymus-Pineal Gland Axis and Circadian Rhythm Regulation

Emerging evidence points to a functional and bidirectional relationship between the thymus and the pineal gland, often referred to as the thymus-pineal axis. nih.govresearchgate.netnih.gov This axis plays a crucial role in coordinating the body's immune responses with its daily physiological rhythms. The pineal gland is the primary source of melatonin, the hormone responsible for regulating the sleep-wake cycle and other circadian rhythms. nih.gov

Thymic hormones, including thymopoietin, are key players in this neuroendocrine network. frontiersin.org They can influence the pineal gland, modulating the synthesis of melatonin. nih.gov Conversely, pineal factors can impact thymic function. oup.com This reciprocal regulation suggests that the immune system's readiness and activity are, in part, synchronized with the body's internal clock.

While the secretion of thymulin, another thymic peptide, has been shown to follow a circadian rhythm with peaks during the night, this establishes a principle of rhythmic hormonal output from the thymus that may also apply to thymopoietin. oup.com The regulation of the immune system by the circadian clock is critical for orchestrating time-of-day-dependent responses to pathogens and for maintaining homeostasis. frontiersin.org The thymus-pineal axis represents a key pathway through which the central circadian pacemaker, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, can communicate with and regulate the adaptive immune system. nih.govnih.gov This interaction ensures that T-cell development and immune surveillance are aligned with the body's broader physiological state as dictated by the 24-hour light-dark cycle.

Impact on Thymic Microenvironment and Stromal Cell Interactions

The thymus provides a highly specialized microenvironment that is essential for the development of T lymphocytes (thymocytes). spandidos-publications.comnih.gov This microenvironment is a complex, three-dimensional network composed of various stromal cells, with thymic epithelial cells (TECs) being a major component. spandidos-publications.comnih.gov TECs are responsible for producing thymic hormones, including thymopoietin, which act as critical local signaling molecules. spandidos-publications.comfrontiersin.org

Thymopoietin and its derivatives exert a profound impact within this microenvironment through paracrine signaling. frontiersin.org The primary role of thymopoietin is to induce the differentiation of T-cell precursors, guiding them through various maturation stages. frontiersin.orgspandidos-publications.com This process involves intricate interactions between the developing thymocytes and the surrounding stromal cells. These interactions are mediated by both direct cell-to-cell contact and soluble factors like thymic hormones and cytokines. spandidos-publications.comfrontiersin.org

| Stromal Cell Type | Primary Function in Thymus | Interaction with Thymopoietin |

|---|---|---|

| Thymic Epithelial Cells (TECs) | Produce thymic hormones, present self-antigens, support thymocyte selection. | TECs are the primary source of thymopoietin. spandidos-publications.comfrontiersin.org |

| Dendritic Cells | Antigen presentation, negative selection of self-reactive thymocytes. | Thymopoietin-induced T-cell differentiation prepares thymocytes for interaction with dendritic cells. |

| Macrophages | Phagocytosis of apoptotic thymocytes that fail selection. | Indirectly related, as thymopoietin influences the differentiation process that leads to selection and potential apoptosis. |

| Fibroblasts | Produce extracellular matrix, providing structural support. | Contribute to the structural integrity of the microenvironment where thymopoietin acts. |

Modulation of Other Hormonal Production by Thymic Peptides

Thymic peptides function within a comprehensive neuroendocrine network, capable of influencing and being influenced by various hormonal systems throughout the body. frontiersin.org There is evidence of a bidirectional communication circuit where thymic hormones, such as thymopoietin, can modulate hormone production from other endocrine glands, and conversely, hormones from those glands can regulate thymus function and thymic peptide secretion. oup.comoup.com

The influence of thymopoietin on the HPA axis via ACTH stimulation is a prime example of this modulation. nih.gov This connection suggests that the thymus can actively participate in the body's response to stress. Furthermore, studies on other thymic peptides have revealed broader interactions. For instance, the production of thymosin α1 is influenced by corticosteroids and estradiol, indicating a link with the adrenal and gonadal axes. mdpi.com While these specific interactions have not been detailed for Thymopoietin II (33-36), they illustrate the established capacity of thymic peptides to engage in extensive hormonal cross-talk. researchgate.net

| Hormonal Axis/System | Effect of Thymic Peptides (Exemplified by Thymopoietin/Thymosin) | Reference |

|---|---|---|

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Stimulates ACTH release (Thymopoietin). Corticosteroids can decrease Thymosin α1 production. | nih.govmdpi.com |

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Estradiol can increase Thymosin α1 expression. | mdpi.com |

| Pineal Gland | Thymic hormones can modulate the synthesis of melatonin. | nih.gov |

Advanced Research Methodologies for Investigating Thymopoietin Ii Fragments

Peptide Synthesis and Purification Techniques (e.g., Solid-Phase Synthesis, High-Performance Liquid Chromatography)

The generation of specific peptide fragments of Thymopoietin (B12651440) II for research purposes is primarily accomplished through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being a cornerstone technique.

Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, SPPS has revolutionized the synthesis of peptides like Thymopoietin II fragments. nih.gov This method involves anchoring the C-terminal amino acid of the desired peptide to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding protected amino acids. A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the solid support resin. This process is highly amenable to automation. For instance, a peptide corresponding to positions 29-41 of bovine thymopoietin II was successfully created using the Merrifield solid-phase technique. nih.gov Similarly, the pentapeptide Thymopoietin-(32-36) was synthesized using an automated solid-phase instrument, demonstrating the efficiency of this approach.

High-Performance Liquid Chromatography (HPLC): Following synthesis, the crude peptide must be purified to a high degree to be suitable for biological assays. High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for this purpose. In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A polar mobile phase is used, and its polarity is gradually decreased by increasing the concentration of an organic solvent. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides eluting later. This technique is highly effective in separating the target peptide from impurities and by-products of the synthesis process. The purity of synthesized Thymopoietin-(32-36) has been confirmed using criteria that include HPLC.

| Technique | Principle | Application to Thymopoietin II Fragments |

| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. | Used for the chemical synthesis of various fragments, including Thymopoietin-(29-41) and the pentapeptide Thymopoietin-(32-36). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. | Essential for the purification of the synthesized crude peptide, ensuring high purity for subsequent biological activity studies. |

In Vitro Cell Culture Systems for Immunological Assays

In vitro assays using cultured immune cells are fundamental for dissecting the specific effects of Thymopoietin II fragments on the immune system in a controlled environment.

Lymphocyte proliferation assays (LPA) measure the ability of T-cells and B-cells to undergo clonal expansion when stimulated by mitogens or antigens. nih.gov These assays are critical for assessing the functional capacity of lymphocytes. nih.gov The immunomodulatory activity of Thymopoietin II fragments has been evaluated by their ability to influence lymphocyte proliferation, particularly in contexts of immune dysfunction. For example, a synthetic tetradecapeptide corresponding to amino acids 32 to 45 of Thymopoietin II was tested for its effect on impaired T-cell transformation by the mitogen phytohemagglutinin (PHA) in cells from a patient with common variable immunodeficiency. miltenyibiotec.com The study found that the peptide fragment enhanced the T-cell proliferative response to PHA, indicating a restorative effect on T-cell function. miltenyibiotec.com

Cytokines and chemokines are signaling molecules that orchestrate immune responses. patsnap.com Quantifying their production by immune cells in response to Thymopoietin II fragments provides insight into the mechanisms of immunomodulation. Studies have shown that thymopentin (B1683142) (TP-5), the synthetic version of Thymopoietin II (32-36), can modulate the production of several key cytokines. patsnap.com

One study investigated the effect of TP-5 on cytokine production in splenocytes from mice of different ages. nih.gov The concentrations of cytokines in the cell culture supernatants were measured, likely using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays. The research found that TP-5 significantly altered the cytokine profile in aged mice, enhancing the production of Th1-associated cytokines while reducing a Th2 cytokine. nih.gov This demonstrates a targeted influence on the balance of T-helper cell responses. nih.gov

Table: Effect of Thymopentin (TP-5) on Cytokine Production by Splenocytes from Aged Mice Data derived from a study on the in vitro effects of TP-5 on mitogen-stimulated splenocytes from aged mice (>120 weeks old). nih.gov

| Cytokine | Cell Source | Effect of TP-5 | Implied Immunological Shift |

| Interleukin-2 (IL-2) | Th1 Cells | Enhanced Production | Promotion of T-cell proliferation |

| Interferon-gamma (IFN-γ) | Th1 Cells | Enhanced Production | Upregulation of cell-mediated immunity |

| Tumor Necrosis Factor-alpha (TNF-α) | Various Immune Cells | Enhanced Production | Pro-inflammatory response modulation |

| Interleukin-4 (IL-4) | Th2 Cells | Reduced Secretion | Downregulation of humoral/allergic response |

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. patsnap.com It is indispensable for immunophenotyping, which involves identifying and quantifying different immune cell subsets based on their expression of specific cell surface and intracellular markers (e.g., CD3, CD4, CD8 on T-cells). patsnap.comassaygenie.com

In the context of Thymopoietin II fragments, which are known to induce T-cell differentiation and maturation, flow cytometry is the primary tool for analyzing these phenotypic changes. nih.govpatsnap.com Researchers can treat lymphocyte precursor cells or peripheral blood mononuclear cells (PBMCs) with a peptide fragment and then use flow cytometry to quantify changes in specific T-cell populations. researchgate.net For instance, an increase in the percentage of cells expressing mature T-cell markers like CD3, or a shift in the CD4+/CD8+ T-cell ratio, would provide direct evidence of the peptide's biological activity. This method allows for a detailed, quantitative analysis of how these fragments influence the development and composition of the T-cell repertoire. researchgate.net

In Vivo Animal Models for Immune System Modulation

In vivo animal models are essential for understanding the systemic effects of Thymopoietin II fragments on the complex, integrated immune system within a living organism.

To effectively study the immunomodulatory and restorative properties of Thymopoietin II fragments, researchers often employ animal models with compromised or senescent immune systems.

Immunocompromised Models: These models are created by chemical treatment or genetic modification to induce a state of immunodeficiency. A common method is the administration of cytotoxic drugs like cyclophosphamide (B585) (Cytoxan), which suppresses the immune system. The pentapeptide Thymopoietin-(32-36) was evaluated in a Cytoxan-induced immunosuppression model. The study found that the peptide could reverse the suppressing effect of the drug, demonstrating its potential to restore humoral antibody levels. This type of model is crucial for evaluating the efficacy of immunomodulatory agents in correcting immunodeficiencies.

Models of Specific Immune Dysregulation

To investigate the immunoregulatory properties of Thymopoietin II fragments, researchers utilize specific models of immune dysregulation. These models are essential for observing the peptide's effects in a complex biological system that mimics human autoimmune diseases.

One such model involves the induction of a systemic autoimmune response in SJL/J mice through the administration of sub-lethal doses of mercuric chloride (HgCl₂). This treatment prompts the generation of antinuclear autoantibodies, polyclonal B-cell activation, and the formation of systemic immune-complex deposits, effectively modeling several aspects of human systemic autoimmune diseases. mdpi.com Within this framework, thymic peptides can be administered to assess their ability to modulate the autoimmune response, with the level of anti-fibrillarin antibodies serving as a key indicator. mdpi.com While direct studies on the (33-36) fragment in this specific model are not detailed, this approach represents a robust platform for evaluating the immunosuppressive or immunomodulatory potential of thymopoietin-derived peptides.

The broader context of thymic hormones in immune dysregulation is also relevant. Thymic abnormalities are linked to autoimmune conditions like Myasthenia Gravis, a disease often associated with thymomas and characterized by the aberrant production of inflammatory cytokines and chemokines within the thymus. nih.gov Understanding the role of thymic peptides in such environments is critical for developing targeted therapies.

Proteomic and Transcriptomic Profiling

Proteomic and transcriptomic analyses provide a comprehensive view of the molecular changes induced by a bioactive peptide within a cell or tissue. nih.govgmo-qpcr-analysis.info These high-throughput methods allow for the simultaneous measurement of thousands of proteins and mRNA transcripts, revealing the cellular pathways affected by Thymopoietin II and its fragments. plos.org While studies focusing specifically on the (33-36) fragment are limited, analyses of the full-length thymopoietin (TMPO) gene and protein offer valuable insights into its regulatory functions.

An integrative analysis of both the transcriptome and proteome often reveals a poor correlation between mRNA and protein quantities, highlighting the complexity of gene regulation that occurs post-transcriptionally. gmo-qpcr-analysis.infomdpi.com For instance, a study on the effects of a neuroprotective dose of isatin (B1672199) in the mouse brain revealed a significant discrepancy for thymopoietin: the transcript level increased 5.9-fold, while the corresponding protein level decreased 2.1-fold. semanticscholar.orgmdpi.com Such findings underscore the necessity of a multi-omics approach to fully understand the biological impact of molecules like thymopoietin.

Further research has identified differential expression of thymopoietin in various pathologies. In papillary thyroid cancer, TMPO mRNA and protein are significantly overexpressed. nih.govwjgnet.com Similarly, studies of cervical cancer show a 3.01-fold increase in TMPO mRNA expression compared to healthy tissue. nih.gov These findings, summarized in the table below, demonstrate the utility of proteomic and transcriptomic profiling in identifying the regulatory roles of thymopoietin in disease states.

| Condition/Model | Molecule Analyzed | Transcript (mRNA) Change | Protein Change | Reference |

|---|---|---|---|---|

| Mouse Brain (Isatin-induced) | Thymopoietin | ▲ 5.9-fold increase | ▼ 2.1-fold decrease | semanticscholar.orgmdpi.com |

| Papillary Thyroid Carcinoma | Thymopoietin (TMPO) | ▲ Mild overexpression | ▲ Significant overexpression | nih.govwjgnet.com |

| Cervical Cancer | Thymopoietin (TMPO) | ▲ 3.01-fold increase | Data not specified | nih.gov |

Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE or 2-DE) is a powerful and high-resolution technique for separating complex protein mixtures from biological samples. thermofisher.comd-nb.info It remains a cornerstone of proteomics, capable of resolving thousands of individual protein species on a single gel. d-nb.infounc.edu This method is particularly valuable for expression profiling experiments that aim to identify changes in a proteome resulting from a specific treatment, such as the administration of a peptide fragment. thermofisher.com

The 2D-PAGE process involves two sequential separation steps based on different physicochemical properties of the proteins:

First Dimension (Isoelectric Focusing - IEF): Proteins are separated according to their isoelectric point (pI), the pH at which a protein has no net electrical charge. thermofisher.com

Second Dimension (SDS-PAGE): The proteins, now separated by pI, are further separated at a 90-degree angle based on their molecular weight. thermofisher.com

The result is a two-dimensional map of protein spots, where each spot ideally corresponds to a single protein species. thermofisher.com By comparing the 2D maps of control versus treated samples (e.g., cells exposed to Thymopoietin II (33-36)), researchers can identify proteins that are up- or downregulated. Modern variations of this technique, such as Two-Dimensional Difference Gel Electrophoresis (2D-DIGE), involve pre-labeling different samples with distinct fluorescent dyes, allowing them to be run on the same gel to reduce inter-gel variability and improve quantification accuracy. unc.eduspringernature.com

While specific 2D-PAGE analyses detailing the effects of the Thymopoietin II (33-36) fragment have not been identified in the reviewed literature, this methodology is ideally suited for such investigations. It would allow for the identification of "thymopoietin-responsive proteins," providing crucial clues to the fragment's mechanism of action.

Gene expression analysis at the mRNA level is a fundamental method for understanding how a bioactive compound alters cellular function. Techniques like RT-PCR and next-generation RNA sequencing can quantify changes in the transcriptome, revealing which genes are activated or suppressed in response to a stimulus.

Studies on the full-length thymopoietin (TMPO) gene have demonstrated its differential regulation in various disease contexts. For example, analysis of cervical tissue samples revealed that TMPO mRNA expression was significantly upregulated in low-grade squamous intraepithelial lesions (LSIL), high-grade squamous intraepithelial lesions (HSIL), and cervical cancer (CC) when compared to normal tissue. nih.gov

Fold Change in TMPO mRNA Expression in Cervical Lesions:

LSIL: 2.13-fold increase nih.gov

HSIL: 1.66-fold increase nih.gov

CC: 3.01-fold increase nih.gov

Furthermore, a comprehensive study combining data from multiple databases and immunohistochemistry confirmed that TMPO is overexpressed in papillary thyroid cancer, suggesting it may serve as a molecular biomarker and therapeutic target. nih.govwjgnet.com In a different context, a study investigating multilevel changes in the mouse brain proteome found that thymopoietin mRNA was upregulated 5.9-fold following the administration of isatin. semanticscholar.orgmdpi.com

Receptor Binding and Ligand-Interaction Studies

Understanding the interaction between a peptide and its receptor is paramount to defining its biological function. For thymopoietin and its fragments, receptor binding studies have revealed a complex and cooperative mechanism. nih.gov The biological activity of the full 49-amino acid thymopoietin hormone is largely reproduced by the synthetic pentapeptide thymopentin, which corresponds to amino acids 32-36. nih.gov This region is considered the primary active site.

However, studies using a radioreceptor assay with receptors from the human CEM T-cell line have shown that thymopentin (32-36) alone is not sufficient to fully compete with the native hormone for receptor binding. nih.gov Full competitive binding requires the synergistic action of an additional fragment, the octapeptide corresponding to amino acids 38-45. nih.gov This indicates that thymopoietin binds to its T-cell receptor via at least two distinct regions, engaging in cooperative binding, where the binding of one fragment enhances the affinity or stability of the interaction of the other. nih.govwikipedia.org While the 38-45 fragment does not independently trigger the biological effect of elevating intracellular cyclic GMP, it enhances the potency of the active site fragment (32-36). nih.gov

In addition to its T-cell receptor, thymopoietin has been shown to interact with other significant molecular targets:

MHC Class II Molecules: Thymopentin has been demonstrated to bind directly to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells. mdpi.comfrontiersin.org

Nicotinic Acetylcholine (B1216132) Receptor: The full-length thymopoietin binds with high affinity (Ka ≈ 2.5 x 10⁹ M⁻¹) to the acetylcholine binding region of the nicotinic acetylcholine receptor. nih.gov

These diverse interactions suggest that the biological effects of thymopoietin fragments may be mediated through multiple receptor systems, highlighting the importance of comprehensive ligand-interaction studies.

Considerations for Peptide Counter-ion Effects in Experimental Systems (e.g., Trifluoroacetic Acid (TFA) salt)

A critical but often overlooked aspect of in vitro and in vivo studies with synthetic peptides is the potential effect of counter-ions, particularly trifluoroacetate (B77799) (TFA). genscript.com Synthetic peptides, including fragments of Thymopoietin II, are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc chemistry and purified via reversed-phase high-performance liquid chromatography (RP-HPLC). genscript.comnih.gov This process commonly uses trifluoroacetic acid for cleaving the peptide from the resin and as a mobile phase additive. genscript.comacs.org

As a result, the final lyophilized peptide product is often a TFA salt, where the negatively charged trifluoroacetate anion is ionically paired with positively charged amino groups on the peptide. genscript.comnih.gov Residual TFA can have significant, unintended biological consequences that may confound experimental results. genscript.com

Potential Artifacts Caused by TFA Counter-ions:

Direct Cellular Effects: TFA itself can be biologically active. It has been shown to inhibit the proliferation of certain cell types, such as osteoblasts, at concentrations as low as 10 nM. genscript.com In other cases, it may promote cell growth at higher concentrations. genscript.com

Physicochemical Alterations: The presence of the TFA counter-ion can affect the peptide's hydrogen-bonding network, potentially altering its secondary structure and solubility. genscript.comacs.org

Analytical Interference: TFA produces a strong infrared band at ~1670 cm⁻¹, which overlaps with the amide I band of peptides, complicating structural analysis by techniques like FTIR spectroscopy. genscript.com

Given these potential interferences, it is strongly recommended that researchers exchange the TFA salt for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate (B1210297), before conducting biological assays. genscript.comgtpeptide.com This ensures that the observed biological activity is attributable to the peptide itself and not to an artifact of the counter-ion.

| Area of Interference | Specific Effect of TFA | Recommendation |

|---|---|---|

| Cell-Based Assays | Can inhibit or promote cell proliferation, causing unpredictable fluctuations in data. genscript.com | Convert peptide to a hydrochloride or acetate salt. genscript.com |

| Structural Analysis (FTIR) | Strong IR band overlaps with peptide's amide I band, obscuring secondary structure data. genscript.com | Remove TFA before analysis or use alternative structural methods. |

| In Vivo Studies | Can exert inflammatory responses and other biological effects independent of the peptide. genscript.com | Use a biocompatible salt form for all animal experiments. |

| General Reproducibility | Variable levels of residual TFA between batches can lead to inconsistent results. | Quantify and standardize counter-ion content or perform ion exchange. nih.gov |

Future Directions in Thymopoietin Ii Fragment Research

Elucidation of Novel Binding Partners and Receptors

A pivotal direction for future research lies in the comprehensive identification of the binding partners and cellular receptors for Thymopoietin (B12651440) II (33-36). While the parent hormone, thymopoietin, is known to interact with certain receptors, the specific targets of its smaller fragments are not fully characterized.

Initial studies have pointed towards interactions with T-cell receptors, and intriguingly, with nicotinic acetylcholine (B1216132) receptors, suggesting a potential link between the immune and nervous systems. taylorandfrancis.com Research on the related pentapeptide, thymopentin (B1683142) (amino acids 32-36), has suggested the existence of distinct thymopoietin receptor subtypes on different human T-cell lines, which could be distinguished by their ligand specificities. This raises the possibility of multiple, yet-to-be-discovered receptors for Thymopoietin II fragments.

Future investigations should employ advanced techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to systematically identify proteins that interact with Thymopoietin II (33-36). Furthermore, radioligand binding assays and surface plasmon resonance can be utilized to characterize the binding kinetics and affinity of the peptide to both known and novel receptors. The identification of these molecular targets is a critical step in deciphering the peptide's precise mechanism of action.

Table 1: Potential Receptor Targets for Thymopoietin II (33-36)

| Receptor Class | Potential Subtype(s) | Location | Implication |

|---|---|---|---|

| T-Cell Receptors | Alpha/Beta Subtypes | T-lymphocytes | Direct immunomodulation |

| Acetylcholine Receptors | Nicotinic | Neuromuscular junctions, Immune cells | Neuro-immune interactions |

| Novel G-protein coupled receptors | To be identified | Various immune cells | Uncharacterized signaling pathways |

Investigation of Post-Translational Modifications and Their Functional Impact

The biological activity of peptides can be significantly altered by post-translational modifications (PTMs). wikipedia.org These modifications, which include processes like phosphorylation, acetylation, and glycosylation, can affect a peptide's stability, conformation, and receptor-binding affinity. youtube.com To date, the PTMs of endogenous Thymopoietin II and its fragments have not been extensively studied.

Future research should focus on identifying whether Thymopoietin II (33-36) undergoes PTMs in vivo. Techniques such as mass spectrometry can be employed to detect modified forms of the peptide in biological samples. For instance, research on another thymic peptide, thymosin beta-4, has revealed N-terminal acetylation and phosphorylation as significant PTMs. nih.gov Investigating similar modifications on Thymopoietin II (33-36) could provide crucial insights into its regulation and function. Understanding these modifications is essential as they may represent a natural mechanism for fine-tuning the peptide's immunomodulatory activity.

Characterization of Peptide Degradation Pathways and In Vivo Stability

A significant hurdle in the therapeutic application of peptides is their typically short half-life in vivo due to rapid degradation by proteases. A thorough characterization of the degradation pathways of Thymopoietin II (33-36) is therefore essential for developing strategies to enhance its stability and bioavailability.

Studies on the closely related pentapeptide, thymopentin, have shown that it is degraded in a stepwise manner from the N-terminus by aminopeptidases present on human lymphocytes. nih.gov It is highly probable that Thymopoietin II (33-36) is susceptible to similar enzymatic degradation. Future research should aim to identify the specific proteases responsible for its breakdown and to quantify its half-life in plasma and tissues.

This knowledge will inform the rational design of more stable synthetic analogues. Strategies to improve stability could include N-terminal acetylation to block aminopeptidase (B13392206) activity, or the incorporation of non-natural amino acids, such as D-amino acids or β-amino acids, to create peptides that are resistant to proteolysis.

Advanced Computational Modeling for Peptide-Receptor Interactions

Computational modeling offers a powerful tool for understanding the molecular interactions between Thymopoietin II (33-36) and its receptors at an atomic level. Techniques such as molecular docking and molecular dynamics simulations can predict the binding modes of the peptide to its target proteins and elucidate the key residues involved in the interaction.

Previous computational studies have successfully modeled the interaction of thymopentin with the T-cell receptor, providing valuable insights into its binding mechanism. researchgate.net Similar approaches can be applied to Thymopoietin II (33-36) and its putative receptors. These in silico models can guide the design of mutated peptides with enhanced binding affinity or selectivity. Furthermore, dynamic docking approaches, which account for the flexibility of both the peptide and the receptor, can provide a more accurate representation of the binding process compared to static models. mdpi.com

Table 2: Computational Approaches for Peptide-Receptor Interaction Studies

| Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of the peptide to its receptor. | Identification of the binding site and key interacting residues. |

| Molecular Dynamics | Simulates the movement of the peptide and receptor over time. | Understanding the stability of the peptide-receptor complex and conformational changes upon binding. |

| Virtual Screening | Screens large libraries of peptide analogues for potential binding to a target receptor. | Identification of novel peptide sequences with potentially improved activity. |

Integration with Systems Immunology Approaches